molecular formula C25H31NO6Si B15217775 Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate

Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B15217775
M. Wt: 469.6 g/mol
InChI Key: MZMJPCBQSNBXID-HXBUSHRASA-N
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Description

Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyldiphenylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the tert-butyldiphenylsilyl group through a silylation reaction. This can be achieved using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to modify the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, often using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: TBAF in THF at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with various molecular targets. The tert-butyldiphenylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (5S)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-oxopyrrolidine-1,2-dicarboxylate is unique due to its combination of a pyrrolidine ring and a tert-butyldiphenylsilyl group. This structural feature imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C25H31NO6Si

Molecular Weight

469.6 g/mol

IUPAC Name

dimethyl (5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C25H31NO6Si/c1-25(2,3)33(19-12-8-6-9-13-19,20-14-10-7-11-15-20)32-17-18-16-21(27)22(23(28)30-4)26(18)24(29)31-5/h6-15,18,22H,16-17H2,1-5H3/t18-,22?/m0/s1

InChI Key

MZMJPCBQSNBXID-HXBUSHRASA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CC(=O)C(N3C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC(=O)C(N3C(=O)OC)C(=O)OC

Origin of Product

United States

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